5-Methyl-6-(pentyloxy)pyridin-3-amine
Description
Properties
IUPAC Name |
5-methyl-6-pentoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-14-11-9(2)7-10(12)8-13-11/h7-8H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURWDYPBHSIXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=NC=C(C=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734399 | |
| Record name | 5-Methyl-6-(pentyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248447-14-4 | |
| Record name | 5-Methyl-6-(pentyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(pentyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine derivative . For example, 5-bromo-2-methylpyridin-3-amine can be reacted with pentyloxyboronic acid under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(pentyloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
5-Methyl-6-(pentyloxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(pentyloxy)pyridin-3-amine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyridines with Alkoxy Groups
6-Methoxy-5-methylpyridin-3-amine
- CAS : 867012-70-2
- Molecular Formula : C₇H₁₀N₂O
- Molecular Weight : 138.17 g/mol
- Structural Difference : Methoxy group (shorter chain) at position 6 instead of pentyloxy.
- Impact : Reduced lipophilicity (logP ~1.2 vs. ~3.5 for pentyloxy analog) limits bioavailability in hydrophobic environments .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
Fluorinated Pyridine Derivatives
5-Methyl-6-(3-(trifluoromethyl)phenyl)pyridin-3-amine
- CAS : 1261870-43-2
- Molecular Formula : C₁₃H₁₁F₃N₂
- Molecular Weight : 252.24 g/mol
- Structural Difference : Trifluoromethylphenyl substituent at position 4.
- Impact : Electron-withdrawing trifluoromethyl group increases metabolic stability and electronegativity, favoring interactions with electron-rich targets .
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine
Alkyl-Substituted Pyridines
5-Methyl-6-(3-methylbutyl)pyridin-3-amine
Heterocyclic Amine Derivatives
5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride
Comparative Data Table
*Predicted logP values using ChemAxon software.
Key Research Findings
- Lipophilicity Trends : Linear alkoxy chains (e.g., pentyloxy) significantly increase logP compared to methoxy or cyclic amines, impacting blood-brain barrier penetration .
- Electron Effects : Trifluoromethyl groups enhance metabolic stability but reduce basicity of the amine, altering interaction with biological targets .
- Solubility vs. Bioavailability : Hydrochloride salts (e.g., piperidine derivative) improve solubility but may limit membrane permeability .
Biological Activity
5-Methyl-6-(pentyloxy)pyridin-3-amine is a compound of interest in pharmacological research due to its potential biological activities, particularly as a modulator of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C12H17N
- IUPAC Name: this compound
- Molecular Weight: 189.27 g/mol
The presence of the pentyloxy group enhances lipophilicity, potentially improving its ability to cross biological membranes and interact with central nervous system targets.
The compound primarily interacts with neurotransmitter receptors, particularly those involved in the histaminergic and cholinergic systems. Research indicates that it may act as an antagonist at the histamine H3 receptor, which is implicated in various neurophysiological processes including appetite regulation and cognitive function.
Biological Activity
-
Histamine H3 Receptor Modulation
- This compound has been shown to exhibit significant affinity for the histamine H3 receptor, a G-protein coupled receptor involved in the modulation of neurotransmitter release.
- Studies indicate that compounds with similar structures can reduce food intake and alter neurotransmitter levels (e.g., histamine and noradrenaline) in animal models, suggesting a potential application in appetite regulation and metabolic disorders .
- Cholinergic Activity
Research Findings
Several studies have investigated the biological effects of this compound and related compounds:
Case Studies
- Appetite Regulation in Rodent Models
- Cognitive Enhancement
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
